N-[4-(Benzyloxy)phenyl]-2-bromopropanamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-[4-(Benzyloxy)phenyl]-2-bromopropanamide”, related compounds have been synthesized. For instance, a new series of N-[4-[N-[4-[5-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide derivatives were synthesized and elucidated by spectral data .Scientific Research Applications
Supramolecular Chemistry and Materials Science
N-[4-(Benzyloxy)phenyl]-2-bromopropanamide may find applications in supramolecular chemistry due to its potential for forming stable, self-assembling structures. Benzoxaboroles, compounds related in structure to the benzyloxy phenyl group, have been extensively studied for their ability to self-assemble and bind hydroxyl compounds. These properties make them applicable as molecular receptors for sugars and glycoconjugates, indicating that this compound could have similar utility in the development of nanomaterials and sensors (Agnieszka Adamczyk-Woźniak et al., 2009).
Environmental Science
In the field of environmental science, the breakdown products of chemicals similar to this compound have been studied for their environmental impact. Understanding the degradation pathways and potential toxicity of similar compounds can inform the environmental management of this compound, particularly in water treatment and pollution control (Mohammad Qutob et al., 2022).
Polymer Science
The study of benzene-1,3,5-tricarboxamide derivatives, which share structural features with this compound, reveals their importance in polymer science. These compounds are key in developing new polymer materials due to their ability to order and stabilize supramolecular structures. This suggests potential applications of this compound in designing novel polymers with advanced properties, including enhanced stability and performance (S. Cantekin et al., 2012).
Analytical Chemistry
In analytical chemistry, compounds similar to this compound are utilized in developing novel analytical methods, including sensors and assays for detecting various analytes. Their unique chemical properties can be leveraged to design sensitive and selective detection systems, potentially applicable in both environmental monitoring and biomedical diagnostics (I. Munteanu & C. Apetrei, 2021).
Mechanism of Action
Target of Action
The primary target of N-[4-(Benzyloxy)phenyl]-2-bromopropanamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
This compound interacts with its target through a free radical reaction . The compound undergoes a reaction with N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), resulting in the formation of a benzylic radical . This radical then reacts with NBS to form the brominated compound .
Biochemical Pathways
It is known that the compound’s interaction with leukotriene a-4 hydrolase can influence the production of leukotriene b4, a proinflammatory mediator .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Leukotriene A-4 hydrolase and the subsequent impact on leukotriene B4 production
Properties
IUPAC Name |
2-bromo-N-(4-phenylmethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTNZHVTEQZYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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